2-(4,6-二甲基嘧啶-2-基)氧基乙酸乙酯

描述

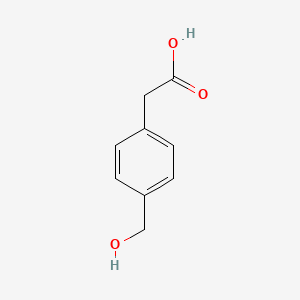

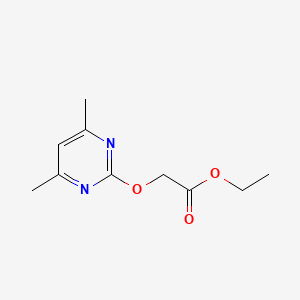

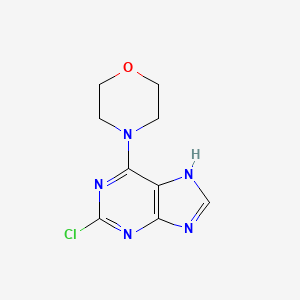

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound with the molecular formula C10H14N2O3. It has a molecular weight of 210.23 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is 1S/C10H14N2O3/c1-4-15-9(13)5-8-6(2)11-10(14)12-7(8)3/h4-5H2,1-3H3,(H,11,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has a molecular weight of 210.23 g/mol . Its molecular formula is C10H14N2O3 . The compound’s Polar Surface Area (PSA) is 61.31, and its LogP is 1.03530 .科学研究应用

Synthesis of New Heterocyclic Compounds

Field

Medicinal Chemistry

Application

This research aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents .

Method

The precursor ethyl { [4- N - (4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds producing pyran, pyridine and pyridazine derivatives .

Results

The study did not provide specific results or outcomes for this particular application .

Synthesis of Pyrimidinamine Derivatives

Application

This research focused on the synthesis of pyrimidine derivatives useful in chemical and medicinal applications .

Method

The novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Results

The compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1 H-NMR, 13 C-NMR, HRMS, and EI-MS .

Design and Synthesis of Fungicidal Pyrimidinamine Derivatives

Field

Agricultural Chemistry

Application

This study designed and synthesized a series of pyrimidinamine derivatives with outstanding fungicidal activity .

Method

New compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .

Results

The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

属性

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

CAS RN |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

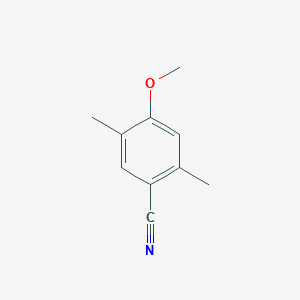

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

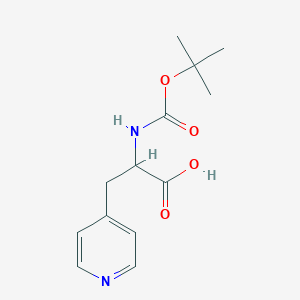

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

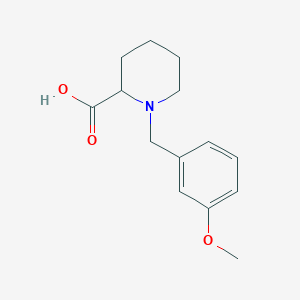

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)